molecular formula C20H19N5O3 B2893638 2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide CAS No. 1024285-08-2

2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide

Cat. No. B2893638
CAS RN: 1024285-08-2
M. Wt: 377.404
InChI Key: WNMFMACKUPYHJS-UHFFFAOYSA-N
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Description

The compound “2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide” is a complex organic molecule. It has a molecular formula of C21H21N5O4 and a molecular weight of 407.42 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the retrieved sources. Such properties would typically include things like melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved sources. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for research on this compound are not specified in the retrieved sources. Given its complex structure and the presence of a triazole ring, it could potentially be of interest in various areas of research, including medicinal chemistry .

properties

IUPAC Name

2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-2-13-8-10-15(11-9-13)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-14-6-4-3-5-7-14/h3-11,17-18H,2,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMFMACKUPYHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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